molecular formula C10H15Cl2N B3078431 N-(2-Chlorobenzyl)-1-propanamine hydrochloride CAS No. 1051363-52-0

N-(2-Chlorobenzyl)-1-propanamine hydrochloride

Cat. No. B3078431
M. Wt: 220.14 g/mol
InChI Key: ZVLVFDHSJRZPBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Chlorobenzyl)-1-propanamine hydrochloride” is a chemical compound with the molecular formula C10H14ClN.ClH . It is a salt with hydrochloride . The compound has a molecular weight of 220.14 .


Molecular Structure Analysis

The molecular structure of “N-(2-Chlorobenzyl)-1-propanamine hydrochloride” consists of a benzyl group (a benzene ring attached to a CH2 group), a propylamine group (a three-carbon chain with an amine group at the end), and a chlorine atom attached to the benzyl group .


Physical And Chemical Properties Analysis

“N-(2-Chlorobenzyl)-1-propanamine hydrochloride” is a solid at room temperature .

Scientific Research Applications

Scientific Research Applications Beyond Pharmacology

Biological and Environmental Impacts of Related Compounds

  • Nitrosamine Formation and Removal in Water Treatment :

    • Research has extensively studied the formation and removal of nitrosamines, such as N-Nitrosodimethylamine (NDMA), in water and wastewater treatment processes. NDMA and related compounds are primarily formed through the reaction of certain precursors with disinfection agents like chloramine. Advanced water treatment technologies, including UV photolysis and biological treatment, have been identified as effective for mitigating NDMA formation, highlighting the importance of controlling these compounds due to their potential health risks (Sgroi et al., 2018).
  • Chemical Properties and Environmental Persistence :

    • The environmental occurrence and fate of chlorobenzenes, which share structural similarities with the target compound, have been studied for their potential toxicity and persistence. These studies emphasize the importance of understanding chemical properties to assess environmental risks and develop remediation strategies for persistent organic pollutants (F. Brahushi et al., 2017).

Technological and Industrial Applications

  • Ion Mobility Spectrometry for Quality Control :

    • Ion mobility spectrometry (IMS) has found unconventional applications beyond traditional uses, such as quality control in the pharmaceutical industry. This demonstrates the potential for adopting advanced analytical techniques to ensure product quality and safety, which could be relevant for compounds like N-(2-Chlorobenzyl)-1-propanamine hydrochloride in various industrial contexts (S. Armenta et al., 2011).
  • Emerging Contaminant Analysis :

    • Studies on emerging contaminants, such as tris(1,3-dichloro-2-propyl)phosphate (TDCPP), offer insights into environmental occurrence, exposure, and risks. Such research is crucial for developing strategies to monitor and mitigate the impact of novel or less studied chemicals in the environment and human health, underscoring the broader relevance of environmental toxicology research (Chen Wang et al., 2020).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-2-7-12-8-9-5-3-4-6-10(9)11;/h3-6,12H,2,7-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLVFDHSJRZPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chlorobenzyl)-1-propanamine hydrochloride

CAS RN

1051363-52-0
Record name Benzenemethanamine, 2-chloro-N-propyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1051363-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Chlorobenzyl)-1-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(2-Chlorobenzyl)-1-propanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
N-(2-Chlorobenzyl)-1-propanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
N-(2-Chlorobenzyl)-1-propanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
N-(2-Chlorobenzyl)-1-propanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
N-(2-Chlorobenzyl)-1-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.